molecular formula C18H25Cl3N4O3S B403836 NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE

NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE

Cat. No.: B403836
M. Wt: 483.8g/mol
InChI Key: FMNVWDZFCCXVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE is a complex organic compound characterized by its unique structure, which includes a trichloroethyl group, a nitroaniline moiety, and a nonanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE typically involves multiple steps, starting with the preparation of the trichloroethylamine intermediate. This intermediate is then reacted with 3-nitroaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often involving recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted trichloroethyl derivatives.

Scientific Research Applications

NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The nitro group may also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-(((4-nitroanilino)carbothioyl)amino)ethyl)decanamide
  • 2-(4-ethylphenoxy)-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)acetamide

Uniqueness

NONANOIC ACID (2,2,2-TRICHLORO-1-(3-(3-NITRO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in research and industry.

Properties

Molecular Formula

C18H25Cl3N4O3S

Molecular Weight

483.8g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]nonanamide

InChI

InChI=1S/C18H25Cl3N4O3S/c1-2-3-4-5-6-7-11-15(26)23-16(18(19,20)21)24-17(29)22-13-9-8-10-14(12-13)25(27)28/h8-10,12,16H,2-7,11H2,1H3,(H,23,26)(H2,22,24,29)

InChI Key

FMNVWDZFCCXVLE-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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